1-((2S,3S,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
1-((2S,3S,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a fascinating compound belonging to the category of fluorinated nucleosides. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. Its unique structure, featuring a fluorinated tetrahydrofuran ring and a pyrimidine moiety, gives it distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2S,3S,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves the fluorination of a suitable precursor, followed by cyclization and functional group manipulation to obtain the desired stereochemistry. Key steps may include:
Fluorination: Selective introduction of a fluorine atom onto the sugar ring precursor.
Cyclization: Formation of the tetrahydrofuran ring.
Functional Group Manipulation: Introduction of hydroxy, hydroxymethyl, and methyl groups under specific reaction conditions.
Industrial Production Methods
Industrial-scale production of this compound might involve optimizing the above synthetic route for scalability, yield, and cost-effectiveness. Techniques such as flow chemistry, microwave-assisted synthesis, and enzymatic catalysis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxymethyl group.
Reduction: Reductive transformations could be applied to modify the functional groups.
Substitution: Nucleophilic substitution at the fluorinated carbon is a key reaction, given the reactivity of fluorine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Ammonia, amines, or thiols for substitution reactions.
Major Products
Depending on the specific reaction and conditions, major products can include derivatives with altered functional groups or stereochemistry. For instance, oxidation may yield a corresponding carboxylic acid derivative.
Scientific Research Applications
1-((2S,3S,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione has numerous applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential to interact with biological systems, such as enzymes or receptors.
Medicine: Explored as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of novel materials with specialized properties.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects primarily through interactions with nucleic acids and related enzymes. It may act as a chain terminator or enzyme inhibitor, disrupting the normal function of DNA or RNA polymerases. The exact molecular pathways would depend on the biological context, such as viral replication or cancer cell proliferation.
Comparison with Similar Compounds
When compared to other fluorinated nucleosides, 1-((2S,3S,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione stands out due to:
Unique Structure: The combination of a fluorinated tetrahydrofuran ring with a pyrimidine base.
Chemical Reactivity: Enhanced reactivity due to the presence of fluorine and multiple functional groups.
List of Similar Compounds
Fluorinated Nucleosides: For example, 2-fluoro-2'-deoxyuridine.
Hydroxylated Nucleosides: Such as 5-hydroxymethyl-2'-deoxyuridine.
Methylated Nucleosides: Like 5-methyl-2'-deoxycytidine.
Properties
IUPAC Name |
1-[(2S,3S,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h2-3,5,7-8,14,16H,4H2,1H3,(H,12,15,17)/t5-,7-,8-,10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKKGZQTGXJVKW-BNJNZJEJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]([C@@H](O[C@@H]1N2C=CC(=O)NC2=O)CO)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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